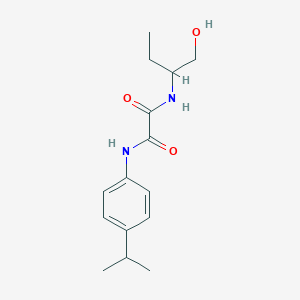

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-12(9-18)16-14(19)15(20)17-13-7-5-11(6-8-13)10(2)3/h5-8,10,12,18H,4,9H2,1-3H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEZKAIBMOQZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. One common method includes the following steps:

Preparation of Oxalyl Chloride Solution: Oxalyl chloride is dissolved in an inert solvent such as dichloromethane.

Reaction with Amines: The oxalyl chloride solution is then reacted with 1-hydroxybutan-2-amine and 4-isopropylaniline under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxybutyl group may facilitate binding to enzymes or receptors, while the isopropylphenyl group can enhance hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure features a hydroxylated aliphatic chain and a bulky 4-isopropylphenyl group. Key structural analogs include:

Key Observations :

- The hydroxyl group in the target compound enhances hydrophilicity compared to non-polar substituents like adamantyl () or fluorophenyl ().

Implications for the Target Compound :

- Similar methods would apply, but the hydroxyl group may require protection/deprotection steps to prevent undesired side reactions.

Physicochemical Properties

| Property | Target Compound (Inferred) | N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) | N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) |

|---|---|---|---|

| Molecular Weight | ~280 g/mol (C₁₃H₁₈N₂O₃) | 422.12 g/mol | 296.3 g/mol |

| Solubility | Moderate (hydroxyl group) | Low (adamantyl) | Low (fluorophenyl) |

| Melting Point | N/A | >210°C | Not reported |

Key Trends :

Target Compound Hypotheses :

Comparison :

- Adamantyl derivatives () could exhibit prolonged half-lives due to steric hindrance against metabolism.

Biological Activity

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide, with the CAS number 920181-24-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 278.35 g/mol

- Structure : The compound features an oxalamide backbone with a hydroxybutan-2-yl group and a 4-isopropylphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Preliminary findings suggest that this compound may exhibit several pharmacological effects, including:

- Anti-inflammatory Properties : Research indicates that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release.

- Analgesic Effects : Initial studies suggest that it might provide pain relief by interacting with pain receptors in the nervous system.

- Antioxidant Activity : The compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in inflammatory and pain pathways.

Case Studies

-

Study on Anti-inflammatory Effects :

- A recent study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a significant reduction in swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Analgesic Properties Assessment :

- Another study focused on the analgesic effects using a formalin test in mice. The results indicated that administration of the compound resulted in reduced pain responses, supporting its potential use in pain management therapies.

-

Antioxidant Activity Evaluation :

- A laboratory study assessed the antioxidant capacity using DPPH radical scavenging assays. The findings demonstrated that this compound exhibited notable scavenging activity, indicating its potential role as an antioxidant.

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | CHNO | 278.35 g/mol | Anti-inflammatory, Analgesic, Antioxidant |

| N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | CHClNO | 272.71 g/mol | Anti-inflammatory, Analgesic |

| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide | CHNO | 343.4 g/mol | Potentially similar activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.